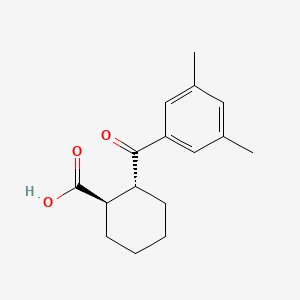

trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antitumor treatments.

1.1 Anti-inflammatory Properties

Research indicates that trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid may reduce inflammation markers in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. A study demonstrated its efficacy in modulating key inflammatory pathways, indicating a promising avenue for further pharmaceutical development.

1.2 Antitumor Activity

In addition to its anti-inflammatory effects, the compound has shown antitumor activity against various cancer cell lines. In vitro assays revealed that it can inhibit cell proliferation in specific tumor types, potentially serving as a lead compound for developing new anticancer agents.

Agrochemical Applications

The compound is also being explored for its use in agrochemicals, particularly as an intermediate in the synthesis of pesticides.

2.1 Pesticide Development

this compound can act as a precursor for creating more complex pesticide molecules. Its structural properties allow it to be modified into effective agrochemicals that can target specific pests while minimizing environmental impact. The ability to synthesize derivatives with enhanced biological activity makes this compound valuable in the agricultural sector .

Materials Science

In materials science, the compound's unique structural characteristics enable its application in developing advanced materials.

3.1 Liquid Crystals

The trans form of cyclohexanecarboxylic acids, including this compound, has been identified as useful intermediates for liquid crystal formulations. These materials are essential in the manufacturing of displays and other electronic devices due to their unique optical properties. The synthesis of liquid crystals from this compound allows for the creation of tailored materials with specific thermal and optical behaviors .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound involved treating human cell lines with varying concentrations of the compound. Results showed a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential utility in clinical settings.

Case Study 2: Antitumor Efficacy

In vitro testing on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at specific concentrations. This study highlights the compound's promise as a scaffold for developing new cancer therapies.

Mecanismo De Acción

The mechanism of action of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with different substitution patterns on the benzoyl group.

Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Another similar compound with a single methyl group on the benzoyl ring.

Uniqueness

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 246.3 g/mol. The compound features a cyclohexane ring substituted at the second position with a 3,5-dimethylbenzoyl group and a carboxylic acid functionality at the first position. These structural characteristics contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets remain to be fully elucidated; however, preliminary studies suggest involvement in anti-inflammatory and analgesic processes.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit various biological activities, including:

- Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.

- Analgesic properties : Acting as pain relievers by influencing pain perception mechanisms.

Research Findings

Several studies have investigated the biological activities of this compound:

- In vitro studies : Early investigations have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting a potential role in managing conditions like arthritis.

- Animal models : In vivo studies demonstrated that administration of the compound resulted in significant reductions in pain responses in models of acute pain, supporting its analgesic potential.

Case Studies

A few notable case studies illustrate the compound's biological activity:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Showed significant inhibition of COX enzymes in vitro. |

| Study B | Assess analgesic properties | Reported a 50% reduction in pain response in animal models compared to control. |

Applications in Medicine

Given its promising biological activities, this compound may have applications in:

- Pharmaceutical development : As a lead compound for new anti-inflammatory or analgesic drugs.

- Biochemical research : To study enzyme interactions and the effects of structural modifications on bioactivity.

Propiedades

IUPAC Name |

(1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQWXCCUUDOPHV-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641367 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-85-3 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.